beta-D-Threofuranose

Description

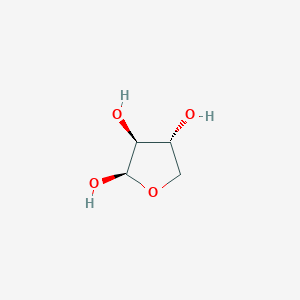

Structure

2D Structure

3D Structure

Properties

CAS No. |

80877-73-2 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

(2R,3S,4R)-oxolane-2,3,4-triol |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4-/m1/s1 |

InChI Key |

FMAORJIQYMIRHF-FLRLBIABSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](O1)O)O)O |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Computational and Theoretical Investigations of β D Threofuranose

Ab Initio Molecular Orbital Calculations on Furanose Ring Conformation

Ab initio molecular orbital calculations have been a fundamental tool for understanding the structure and dynamics of the furanose rings of tetroses, including β-D-threofuranose. osti.gov These first-principles calculations provide detailed information about the molecule's intrinsic properties, independent of solvent or crystal packing effects.

Energetic Profiles of Conformational Isomers

Computational studies have explored the energetic differences between various conformations of β-D-threofuranose. Geometric optimizations of envelope and planar conformers reveal the relative stabilities of these structures. osti.gov The furanose ring is not flat but exists in a puckered conformation, typically described as either an "envelope" (E), where one atom is out of the plane of the other four, or a "twist" (T), where two adjacent atoms are displaced on opposite sides of the plane.

Studies comparing the anomers of threofuranose have found that β-D-threofuranose is more stable than the α-anomer by 0.8 kcal/mol. acs.org Thermochemical studies using high-level computational methods like CBS-APNO have calculated the heat of formation (ΔHf) for β-D-threofuranose to be -169.2 kcal/mol. acs.org This is slightly more stable than the α-anomer, which has a calculated ΔHf of -168.3 kcal/mol. acs.org The calculations indicate that the intrinsic structures of these furanose sugars are the primary determinants of their preferred geometries. osti.gov

Table 1: Calculated Relative Energies and Heats of Formation for Threofuranose Anomers

| Compound | Relative Energy (kcal/mol) | Heat of Formation (ΔHf) (kcal/mol) |

|---|---|---|

| β-D-Threofuranose | 0.0 | -169.2 acs.org |

| α-D-Threofuranose | +0.8 acs.org | -168.3 acs.org |

Influence of Basis Sets on Computational Outcomes

The choice of basis set in ab initio calculations significantly affects the accuracy of the results. uniovi.es A basis set is the set of mathematical functions used to build the molecular orbitals. bris.ac.uk Early computational studies on β-D-threofuranose utilized minimal basis sets like STO-3G for geometric optimizations and more flexible split-valence basis sets like 3-21G for single-point energy calculations. osti.govosti.gov

Comparisons have shown that while the STO-3G basis set can provide crude structural approximations, the 3-21G basis set offers a better semi-quantitative analysis. nih.gov For instance, conformational energy profiles derived from 3-21G and the more advanced 6-31G* basis sets were found to be qualitatively comparable for furanose sugars, suggesting that the 3-21G basis set is often sufficient for such studies. nih.gov The general consensus is that larger, more flexible basis sets, which include polarization and diffuse functions, provide more reliable and accurate results, converging toward a limiting value as the set becomes more complete. numberanalytics.com

Comparative Studies with Erythrofuranose Systems

The conformational properties of threofuranose are often compared with its diastereomer, erythrofuranose, to understand how stereochemical differences impact ring structure. Ab initio calculations have been performed on all four tetrofuranose anomers: α- and β-D-erythrofuranose and α- and β-D-threofuranose. osti.gov

These comparative studies show that the β-D-erythro configuration behaves quite differently from the other three anomers, including β-D-threofuranose. osti.gov While solution-state conformations deduced from NMR studies generally align well with the calculated preferred geometries for all four sugars, indicating that intrinsic structure is the dominant factor, the specific conformational preferences vary. osti.gov For example, β-D-threofuranose is calculated to be 1.9 kcal/mol more stable than the open-chain form of threose. acs.org In contrast, α-erythrofuranose is 4.7 kcal/mol more stable than its linear form and 1.5 kcal/mol more stable than its β-anomer, highlighting significant energetic differences between the two diastereomeric systems. acs.org

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) has emerged as a powerful and efficient method for studying the conformational preferences of carbohydrates and their derivatives. nd.edu DFT studies on building blocks of Threose Nucleic Acid (TNA), which feature a α-L-threofuranose moiety (the enantiomer of D-threofuranose), provide valuable insights into the conformational behavior of the threofuranose ring. researchgate.net

Analysis of Furanose Ring Puckering and Pseudorotation

The conformation of a five-membered furanose ring is described by its puckering, which can be visualized as a continuous cycle of conformations known as the pseudorotational wheel. ias.ac.in Any conformation on this wheel can be described by two parameters: the phase angle of pseudorotation (P) and the degree of pucker (τm). ias.ac.in The value of P indicates the type of pucker (e.g., envelope or twist) and which atoms are displaced from the mean plane.

DFT studies on TNA building blocks show that the puckering of the threofuranose ring is influenced by the substituents attached to it. researchgate.net For example, in a TNA monomer with hydroxyl groups at the 2' and 3' positions, the furanoid ring adopts a conformation in the southern range of the pseudorotational wheel, similar to that found in B-type DNA. researchgate.net However, when the substituents are changed to methoxy (B1213986) groups, the ring prefers a conformation in the northern range, which is more characteristic of A-type DNA and RNA. researchgate.net This demonstrates that intramolecular interactions, such as hydrogen bonds, strongly affect the conformational preferences of the ring. researchgate.net

Prediction of Molecular Parameters, including Bond Lengths, Bond Angles, and Bond Torsions

Both ab initio and DFT calculations are used to predict key molecular parameters, providing a detailed three-dimensional picture of the molecule. osti.govnd.edu These parameters include the lengths of covalent bonds, the angles between them, and the torsion (or dihedral) angles that define the spatial arrangement of atoms. researchgate.netnih.gov

In studies of tetrofuranoses, geometric optimizations using the STO-3G basis set were conducted to determine these parameters for various envelope and planar conformers. osti.govosti.gov The calculations revealed how these molecular parameters change with the ring conformation. osti.gov For example, the orientation of the anomeric C1-O1 bond was found to influence the lengths of other C-O bonds within the ring, a finding relevant to understanding glycosidic bond hydrolysis. nih.gov DFT calculations on related furanose systems have also been used to predict not just geometries but also NMR spin-spin coupling constants, which are highly sensitive to bond angles and torsions and provide a bridge between theoretical models and experimental data. nd.edu

Table 2: Examples of Predicted Molecular Parameters

| Parameter Type | Description | Relevance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-O, C-H). researchgate.net | Influences molecular stability and vibrational frequencies. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-O-C). researchgate.net | Defines the basic geometry and contributes to steric strain. |

| Bond Torsions | The dihedral angle describing the rotation around a central bond (e.g., H-C-C-H). nih.gov | Determines the overall 3D conformation and puckering of the ring. |

Correlation of Theoretical Predictions with Spectroscopic Data, particularly Nuclear Magnetic Resonance (NMR) Coupling Constants

The conformational landscape of furanose rings like β-D-Threofuranose is often a dynamic equilibrium of multiple puckered forms, which complicates structural elucidation by experimental methods alone. nih.gov Computational chemistry provides a powerful avenue to bridge this gap by correlating theoretical predictions with experimental spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) coupling constants. researchgate.net This approach allows for a detailed, population-weighted understanding of the preferred solution-state conformations.

Ab initio molecular orbital calculations have been successfully applied to tetrofuranose anomers, including α- and β-D-threofuranose, to study the effect of ring conformation on molecular parameters and total energies. researchgate.netresearchgate.net Studies have shown that preferred solution conformations deduced from NMR experiments are in good agreement with those predicted by these calculations, indicating that the intrinsic structures of these furanoses largely dictate their preferred geometries. researchgate.net

The correlation process typically involves several steps:

Conformational Sampling: Theoretical methods, such as molecular dynamics (MD) simulations, are used to generate a representative ensemble of possible ring conformations. nih.gov

Calculation of NMR Parameters: For each conformation in the ensemble, quantum mechanical methods like Density Functional Theory (DFT) are used to calculate NMR parameters, particularly the three-bond proton-proton coupling constants (³JHH). nih.gov

Karplus Relationship Development: DFT calculations are often used to derive customized Karplus relationships, which describe the mathematical correlation between the dihedral angle of a specific H-C-C-H fragment and its corresponding ³JHH value. nih.govsmu.edu

Averaging and Comparison: The calculated coupling constants are averaged over the entire conformational ensemble, weighted by their predicted populations (e.g., from Boltzmann distributions of their relative energies). This ensemble-averaged theoretical value is then directly compared to the experimentally measured NMR coupling constant. nih.gov

A strong agreement between the theoretical and experimental values validates the computational model and its predicted conformational populations. For instance, MD simulations using the GLYCAM force field, combined with DFT-derived Karplus equations, have yielded theoretical ³J-coupling constants that agree with experimental values to within an average of 1 Hz for some furanosides. nih.gov However, achieving this accuracy can be challenging. Studies on β-linked arabinofuranosides revealed that initial MD protocols resulted in poor agreement with experimental values, necessitating extensive re-evaluation of force fields and the use of augmented basis sets (like B3LYP/aug-cc-pVTZ-J) for the DFT Karplus equations to achieve good correlation. nih.gov This highlights the sensitivity and iterative nature of correlating theoretical predictions with experimental data for flexible furanose rings.

| Parameter | Description | Relevance to β-D-Threofuranose | Source |

| ³JHH Coupling Constants | Three-bond proton-proton NMR spin-spin coupling constants. | Highly sensitive to the dihedral angle between the coupled protons, making them an excellent probe for ring pucker and conformation. | nih.govsci-hub.se |

| Karplus Equation | An empirical relationship that correlates ³J coupling constants to the dihedral torsion angle. | Customized Karplus equations derived from DFT are used to translate theoretical conformations into predictable coupling constants for comparison with experimental data. | nih.govsmu.edu |

| Ensemble Averaging | Calculating an average spectroscopic parameter based on the populations of all contributing conformers. | Since furanose rings are flexible, experimental NMR data reflects an average of multiple conformations; theoretical predictions must also be population-weighted to allow for meaningful comparison. | nih.govnih.gov |

Stereoelectronic Effects on β-D-Threofuranose Conformation

The three-dimensional structure of β-D-Threofuranose is not governed by sterics alone; it is profoundly influenced by stereoelectronic effects. wikipedia.org These effects arise from the spatial interaction of electron orbitals and can stabilize conformations that might otherwise seem sterically unfavorable. pharmacy180.com For furanose rings, the most significant of these are the anomeric and gauche effects. researchgate.netresearchgate.net

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) to adopt an axial or quasi-axial orientation rather than the sterically less hindered equatorial position. wikipedia.org This phenomenon is attributed to a stabilizing orbital interaction where a lone pair (n) from the ring heteroatom (O4 in furanoses) donates electron density into the antibonding orbital (σ) of the adjacent C1-O1 bond (n → σ). beilstein-journals.org For this overlap to be effective, the orbitals must be anti-periplanar. In tetrofuranosyl rings like threofuranose, the anomeric effect plays a dominant role in determining the ring's conformation, favoring a structure where the anomeric C1-O1 bond is quasi-axial. sci-hub.se

| Effect | Description | Impact on β-D-Threofuranose Conformation | Source |

| Anomeric Effect | A stereoelectronic preference for an axial orientation of an anomeric substituent due to n → σ* orbital overlap. | Plays a dominant role, stabilizing conformations where the C1-OH group occupies a quasi-axial position. This significantly influences the ring pucker. | sci-hub.sewikipedia.org |

| Gauche Effect | The tendency for adjacent electron-withdrawing groups to adopt a gauche conformation. | Influences the relative positioning of the C2-OH and C3-OH groups, contributing to the stability of specific envelope and twist conformations of the ring. | researchgate.netbeilstein-journals.org |

Advanced Computational Protocols for Conformational Space Exploration

Given the inherent flexibility of the furanose ring, accurately mapping the conformational energy landscape of β-D-Threofuranose requires sophisticated computational protocols that go beyond simple geometry optimization. nih.gov Many glycans exist as a mixture of numerous conformations coexisting in solution at room temperature, and a meaningful analysis must therefore address both spatial and temporal properties. nih.govresearchgate.net

Advanced protocols often begin with a robust exploration of the potential energy surface to identify all relevant low-energy conformers. One powerful approach is the integrated iMTD-sMTD (iterative meta-dynamics and single-point meta-dynamics) workflow within programs like CREST, which uses semi-empirical methods like GFN2-xTB to efficiently sample the conformational space. nih.gov This initial exploration is crucial to avoid getting trapped in local energy minima.

Following the broad search, the identified conformers are subjected to further refinement using higher levels of theory. Molecular dynamics (MD) simulations using specialized carbohydrate force fields like GLYCAM and CHARMM are widely employed to model the dynamic behavior of furanosides in explicit solvent, providing insight into the populations and lifetimes of different conformers. nih.govmaynoothuniversity.ie For more flexible molecules, enhanced sampling techniques such as Hamiltonian replica-exchange simulation may be necessary to overcome energy barriers and effectively sample all relevant conformations. muni.cz

The final step in many modern protocols involves refining the energies of the most relevant conformers using high-level quantum mechanical methods. The CENSO (Conformer Ensemble-based Structure Optimization) protocol, for example, provides a hierarchical approach where a large number of conformers from a semi-empirical search are filtered and re-optimized at progressively more accurate (and computationally expensive) levels, such as with Density Functional Theory (DFT). nih.govchemrxiv.org Such multi-step protocols are essential for obtaining an accurate, Boltzmann-weighted ensemble of conformations that can be reliably compared with experimental results. nih.gov

Benchmarking and Protocol Development for Conformational Analysis

The reliability of any computational protocol for analyzing molecules like β-D-Threofuranose depends on the careful selection and validation of the theoretical methods employed. rsc.org Benchmarking is the process of assessing the performance of various computational methods against high-accuracy reference data, which can be either experimental values or results from "gold-standard" quantum chemical calculations like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the complete basis set (CBS) limit. rsc.orgnih.gov

The development of a robust computational protocol is an iterative process. For example, in a study of β-arabinofuranosides, initial MD simulations failed to reproduce experimental NMR data, which prompted a thorough re-evaluation of the protocol. nih.gov This involved testing various force fields (GLYCAM, CHARMM) and recalculating DFT-derived parameters with more advanced basis sets to find a combination that yielded accurate results. nih.gov

Extensive benchmarking studies have been performed on monosaccharides to establish a hierarchy of methods for predicting their relative energies. nih.gov These studies evaluate a wide range of DFT functionals and wave-function-based methods. For instance, double-hybrid DFT functionals like DSD-BLYP and mPW2PLYP-D, along with hybrid meta-GGA functionals like M06-2X, have been shown to perform exceptionally well, often rivaling the accuracy of more costly MP2 calculations. rsc.orgnih.gov The development of comprehensive benchmark datasets, such as the RTCONF55-16K set, has further enabled the creation and validation of cost-effective yet accurate protocols like CENSO-light and CENSO-zero, which offer a balance between computational speed and accuracy for large-scale conformational analysis. nih.govchemrxiv.org This rigorous process of benchmarking and protocol development is critical for ensuring that computational predictions for complex carbohydrates are physically meaningful and reliable. rsc.org

Table: Calculated Gas-Phase Heats of Formation (ΔHf) for Threofuranose Anomers (kcal/mol) This table presents data for threofuranose, providing context for the energies involved in its conformations.

| Compound | Calculated ΔHf (kcal/mol) | Source |

|---|---|---|

| α-threofuranose | -168.3 | acs.org |

Table: Performance of Selected DFT Functionals for Nucleic Acid Backbone Conformations This table illustrates the outcome of benchmarking studies relevant to the sugar-phosphate backbone found in nucleic acids, which contain furanose rings.

| Method | Description | Performance/Accuracy | Source |

|---|---|---|---|

| DSD-BLYP | Double-hybrid functional | Best agreement with benchmark database when combined with a quadruple-ζ basis set, but computationally very demanding. | rsc.org |

| PW6B95-D3 | Hybrid functional with dispersion correction | Yields outstanding results, outperforming some more demanding double-hybrid functionals. | rsc.org |

| MPW1B95-D3 | Hybrid functional with dispersion correction | Performance is comparable to PW6B95-D3, showing excellent agreement with benchmarks. | rsc.org |

| B3LYP-D3 | Hybrid functional with dispersion correction | Somewhat less accurate compared to other benchmarked hybrid functionals like PW6B95-D3. | rsc.org |

| LPNO-CEPA | Wave-function based method | Performance is often indistinguishable from the CCSD(T) gold standard, making it a promising reference method for larger systems. | nih.gov |

Synthetic Methodologies for β D Threofuranose and Its Derivatives

De Novo Asymmetric Synthesis Approaches

De novo asymmetric synthesis aims to construct complex chiral molecules like carbohydrates from simple, often achiral, starting materials. This approach offers significant flexibility but presents challenges in controlling stereochemistry. While specific de novo syntheses targeting β-D-threofuranose are not extensively documented, established strategies for other carbohydrates provide a conceptual framework.

One prominent strategy is the O'Doherty approach, which utilizes an asymmetric Achmatowicz reaction. This method typically begins with the functionalization of an achiral furan (B31954) derivative, such as a furyl ketone mdpi.com. Asymmetric catalysis, for instance through a Noyori asymmetric reduction, is used to introduce the initial stereocenter. Subsequent steps, including diastereoselective palladium-catalyzed glycosylation, can build up the sugar backbone and install the remaining chiral centers mdpi.comnih.gov. Although commonly applied to the synthesis of hexoses (six-carbon sugars) and oligosaccharides, this principle of converting achiral furan-based precursors into stereochemically defined sugar rings could be adapted for the synthesis of a four-carbon tetrose like β-D-threofuranose mdpi.comnih.gov. Such a route would involve the asymmetric synthesis of a functionalized furan alcohol, followed by oxidative rearrangement and subsequent stereocontrolled transformations to establish the threose configuration.

Synthesis from Precursor Carbohydrates and Related Compounds

A more common route to β-D-threofuranose involves the modification of larger, readily available carbohydrates. These methods leverage the existing stereochemistry of the starting material to produce the target molecule through reactions that shorten the carbon chain or introduce new functional groups.

Reductive amination is a powerful method for converting a carbonyl group (an aldehyde or ketone) into an amine wikipedia.orglibretexts.org. This two-step process, often performed in a single pot, first involves the reaction of the carbonyl with an amine to form an intermediate imine or iminium ion. This intermediate is then reduced to the corresponding amine masterorganicchemistry.com. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl group wikipedia.orgmasterorganicchemistry.com.

In the context of threofuranose, this strategy can be applied to a protected D-threose precursor, which exists in equilibrium with its open-chain aldehyde form. Reaction with an amine (such as ammonia (B1221849) or a primary amine) followed by reduction would yield a threofuranosyl amine derivative. This provides a direct route to amino sugars with the threose configuration, which are valuable building blocks for more complex molecules.

Table 1: General Scheme for Reductive Amination This table outlines the typical reagents and transformations involved in a reductive amination reaction to produce an amino sugar.

| Step | Description | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Imine/Iminium Ion Formation | Aldehyde/Ketone | Primary/Secondary Amine, Mild Acid Catalyst | Imine/Iminium Ion |

| 2 | Reduction | Imine/Iminium Ion | Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Amine |

Radical reactions offer unique pathways for forming cyclic structures like the tetrahydrofuran (B95107) ring of β-D-threofuranose. Alkoxy radicals, which are highly reactive intermediates, can be generated from alcohols and can undergo a variety of transformations nih.gov. One key reaction is β-fragmentation (or β-scission), where a carbon-carbon bond adjacent to the alkoxy radical cleaves, generating a new carbon-centered radical and a carbonyl group nih.govresearchgate.net.

Separately, intramolecular radical cyclization is a well-established method for constructing five-membered rings rsc.orgresearchgate.netprinceton.edu. In this process, a carbon-centered radical adds to a tethered unsaturated group (like an alkene), forming a new C-C bond and a cyclic radical. A tandem reaction combining these two processes could theoretically be designed to synthesize a threofuranose scaffold. Such a strategy would involve generating an alkoxy radical on a larger, acyclic precursor specifically designed to undergo β-fragmentation, yielding a carbon-centered radical positioned to cyclize and form the desired substituted tetrahydrofuran ring system.

Oxidative cleavage of carbon-carbon bonds is a direct method for shortening the carbon chain of a larger sugar to produce a smaller one. Lead tetraacetate (LTA, Pb(OAc)₄) is a classic and effective reagent for the selective cleavage of vicinal diols (1,2-diols) juniperpublishers.comjuniperpublishers.com. This reaction has been widely applied in carbohydrate chemistry for both structural analysis and synthetic degradation juniperpublishers.com.

The synthesis of threose from a more complex sugar is a documented application of this methodology. For example, D-threose derivatives have been prepared via the oxidation of D-xylose diethyl dithioacetal using two molar equivalents of lead tetraacetate researchgate.net. Similarly, 4-deoxy-L-threose can be synthesized by the lead tetraacetate oxidation of L-rhamnose (6-deoxy-L-mannose) nih.gov. The reaction proceeds by forming a cyclic intermediate with the LTA and the vicinal diol, which then fragments to yield two new carbonyl groups, effectively cleaving the C-C bond between the two hydroxyl-bearing carbons. This provides a reliable method for converting abundant five- or six-carbon sugars into four-carbon threose precursors.

Table 2: Example of LTA Oxidation in Threose Synthesis This table summarizes a documented pathway for synthesizing a threose derivative from a precursor sugar using lead tetraacetate.

| Precursor Sugar | Key Structural Feature | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| L-Rhamnose | Vicinal diol | Lead Tetraacetate (LTA) | Oxidative C-C Cleavage | 4-deoxy-L-threose | nih.gov |

| D-Xylose derivative | Vicinal diol | Lead Tetraacetate (LTA) | Oxidative C-C Cleavage | D-Threose derivative | researchgate.net |

Derivatization Strategies for Functionalization

Once the β-D-threofuranose scaffold is obtained, it can be chemically modified to create a wide range of functional derivatives. The most significant of these are nucleoside analogues, which form the basis of TNA.

The synthesis of threofuranose-based nucleoside analogues is central to the study of Threose Nucleic Acid (TNA), an artificial genetic polymer capable of base-pairing with both DNA and RNA wpmucdn.comwikipedia.orgnih.gov. These syntheses typically start not from threose itself, but from a more stable and readily available precursor like L-ascorbic acid (for the L-enantiomer) or D-isoascorbic acid (for the D-enantiomer) wpmucdn.comwpmucdn.com.

A highly optimized and scalable synthetic protocol involves several key transformations wpmucdn.comwpmucdn.comscispace.com:

Oxidative Degradation: The starting material (e.g., L-ascorbic acid) is degraded to form L-threonic acid.

Protection and Activation: The L-threonic acid undergoes a one-pot lactonization and benzoylation to yield 2,3-di-O-benzoyl-L-threonolactone. This lactone is then reduced, typically with diisobutylaluminium hydride (DIBAL-H), to the corresponding lactol (a cyclic hemiacetal). The anomeric hydroxyl group of the lactol is then acetylated to create an activated sugar donor, such as 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose wpmucdn.comwpmucdn.com.

Glycosylation: The activated threofuranose derivative is coupled with a silylated nucleobase (e.g., thymine (B56734), cytosine, adenine (B156593), or guanine) in a Vorbrüggen-Hilbert-Johnson glycosylation reaction. This step forms the critical C-N glycosidic bond between the anomeric carbon of the sugar and the nitrogen of the nucleobase.

Further Modification: The resulting protected nucleoside is then further modified to produce building blocks for oligonucleotide synthesis. This often involves selective protection of one of the free hydroxyl groups (2' or 3') with a dimethoxytrityl (DMT) group, followed by conversion of the other hydroxyl into a phosphoramidite (B1245037) for solid-phase synthesis or a triphosphate for polymerase-mediated synthesis wpmucdn.comnih.govnih.govrsc.orgresearchgate.net.

This multi-step sequence provides reliable access to the monomeric units required to construct TNA polymers for research in synthetic biology and the origins of life wpmucdn.comscispace.com.

Table 3: Key Stages in Threofuranosyl Nucleoside Synthesis This table outlines the primary steps for converting a common starting material into TNA monomers.

| Stage | Description | Typical Intermediate/Product |

|---|---|---|

| 1 | Precursor Degradation | L-Threonic Acid (from L-Ascorbic Acid) |

| 2 | Lactonization & Protection | 2,3-di-O-benzoyl-L-threonolactone |

| 3 | Reduction & Activation | 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose |

| 4 | Glycosylation with Nucleobase | Protected Threofuranosyl Nucleoside |

| 5 | Functionalization for Synthesis | DMTr-protected Phosphoramidite or Nucleoside Triphosphate |

Formation of Polyhydroxylated Nitrogen Heterocycles (e.g., Pyrrolidines, Piperidines)

The synthesis of polyhydroxylated nitrogen heterocycles, such as pyrrolidines and piperidines, from carbohydrate precursors is a significant area of research, as these compounds, often referred to as iminosugars or azasugars, are potent inhibitors of glycosidases and glycosyltransferases. General strategies for their synthesis from sugars involve the introduction of a nitrogen atom followed by intramolecular cyclization. A key method for achieving this is intramolecular reductive amination.

This process typically involves the conversion of a sugar derivative into an amino aldehyde or amino ketone. The terminal aldehyde or ketone group then reacts with the internal amino group to form a cyclic imine in situ, which is subsequently reduced to yield the stable heterocyclic ring. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of other functional groups. masterorganicchemistry.comnih.govorganic-chemistry.org

While specific examples detailing the direct conversion of β-D-threofuranose are not extensively documented, established chemoenzymatic pathways demonstrate the feasibility of using D-threose as a starting material. For instance, D-fructose-6-phosphate aldolase (B8822740) (FSA) can catalyze the aldol (B89426) addition of a donor substrate to D-(–)-threose, forming a heptulose derivative. ub.edu This elongated sugar can then be further functionalized—for example, by introducing an amino group at a key position through methods like reductive amination of a ketone or displacement of a leaving group with an azide (B81097) followed by reduction. The resulting amino-sugar is then primed for intramolecular cyclization to form the desired polyhydroxylated piperidine (B6355638) or pyrrolidine (B122466) ring system.

The general synthetic sequence for converting a sugar like threose into a polyhydroxylated pyrrolidine can be outlined as follows:

Chain Extension/Functionalization : The initial sugar is chemically or enzymatically modified to introduce the necessary carbon backbone and functional groups.

Introduction of Nitrogen : An amino group is introduced, typically by converting a hydroxyl group into a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide (N₃⁻) and subsequent reduction to an amine (-NH₂).

Cyclization : The amino-sugar undergoes intramolecular cyclization. This is often achieved by oxidizing one of the terminal carbons to an aldehyde, which then triggers the reductive amination cascade to form the heterocyclic ring. semanticscholar.orgrsc.org

This strategic approach allows for the stereocontrolled synthesis of a variety of iminosugar analogues from different carbohydrate precursors. nih.govrsc.org

Preparation of Threofuranosyl Nucleoside Triphosphates

Threofuranosyl nucleoside triphosphates (tNTPs) are analogues of natural deoxynucleoside triphosphates (dNTPs) and are valuable tools in molecular biology and for the development of therapeutic agents. Several synthetic methods have been developed for their preparation, often starting from appropriately protected threofuranosyl nucleosides.

One of the prominent strategies for synthesizing α-L-threofuranosyl nucleoside triphosphates is the Eckstein method. This procedure is particularly effective for preparing triphosphates of thymidine (B127349) (tTTP), guanosine (B1672433) (tGTP), and 2,6-diaminopurine (B158960) (tDTP) from their 2'-O-dimethoxytrityl (DMT)-protected derivatives. The synthesis of the cytidine (B196190) analogue (tCTP), however, often requires a different protecting group strategy, utilizing a 2'-O-acetyl derivative due to complications with the DMT group. After the triphosphate chain is installed, deprotection steps under mild acidic and basic conditions yield the final tNTP products.

A more streamlined approach involves a one-pot synthesis from 3'-O-phosphoramidite derivatives of the corresponding threofuranosyl nucleosides. This method is noted for being less sensitive to moisture compared to more traditional phosphorylation techniques. It has been successfully employed for the synthesis of tNTPs containing adenine (tATP), guanine (B1146940) (tGTP), cytosine (tCTP), and thymine (tTTP).

For the synthesis of 2'-deoxy-α-L-threofuranosyl nucleoside 3'-triphosphates (dtNTPs), a multi-step chemical pathway is employed. The process begins with advanced nucleoside intermediates and proceeds through the following key steps:

Monophosphorylation : The protected 2'-deoxy threofuranosyl nucleoside is first converted to its monophosphate derivative.

Activation : The monophosphate is then activated, for example, by converting it into a phosphoro-2-methylimidazolide.

Triphosphate Formation : The activated monophosphate is reacted with pyrophosphate in the presence of a base like tributylamine (B1682462) to displace the activating group and form the triphosphate chain.

Following the synthesis, purification of the tNTPs is critical and is typically achieved using anion-exchange high-performance liquid chromatography (HPLC). A subsequent desalting step is performed to yield the final, pure triphosphate product.

Below is a summary of synthetic methods for different threofuranosyl nucleoside triphosphates.

| Target Compound | Starting Material | Key Method/Reagents | Purification |

| tTTP, tGTP, tDTP | 2'-O-DMT-protected threofuranosyl nucleosides | Eckstein Method | Anion-exchange HPLC, Desalting |

| tCTP | 2'-O-acetyl-protected threofuranosyl cytosine | Eckstein Method | Anion-exchange HPLC, Desalting |

| tATP, tGTP, tCTP, tTTP | 3'-O-phosphoramidite threofuranosyl nucleosides | One-pot reaction | Not specified |

| dtNTPs (A, C, G, T) | Protected 2'-deoxy threofuranosyl nucleosides | Activation of monophosphate with 2-methylimidazole, reaction with pyrophosphate | Preparative HPLC |

Chemical Reactivity and Mechanistic Studies Involving β D Threofuranose

Ring-Opening and Ring-Closing Mechanisms

The structure of β-D-threofuranose in solution is not static. Like other sugars, it exists in a dynamic equilibrium with its open-chain and anomeric forms. researchgate.net The interconversion between the cyclic furanose form and the open-chain aldehyde is a fundamental process known as mutarotation. This equilibrium is crucial as the open-chain form, though present in minute quantities, is often the reactive species in many chemical transformations. researchgate.net

The mechanism of ring closure involves the intramolecular nucleophilic attack of the C4-hydroxyl group on the carbonyl carbon (C1) of the open-chain threose. This forms a five-membered hemiacetal ring. libretexts.org Depending on the face from which the hydroxyl group attacks the planar carbonyl group, two anomers can be formed: α-D-threofuranose and β-D-threofuranose. libretexts.org

The reverse reaction, ring-opening, is an electrocyclic reaction where the C-O bond within the ring is broken, regenerating the aldehyde and hydroxyl groups of the open-chain form. masterorganicchemistry.com This process proceeds through a common transition state and is essential for the interconversion between anomers. researchgate.netmasterorganicchemistry.com The equilibrium distribution of the different forms (α-furanose, β-furanose, and open-chain) is influenced by factors such as solvent and temperature. osti.gov Computational studies using ab initio molecular orbital calculations have shown that the intrinsic structures of tetrofuranoses like threofuranose largely dictate their preferred geometries in solution. osti.gov

Table 1: Forms of D-Threose in Aqueous Equilibrium This interactive table summarizes the different structural forms of D-threose that coexist in a solution.

| Form | Structure Type | Key Feature |

|---|---|---|

| Open-Chain D-Threose | Aldehyde | Contains a free aldehyde group at C1. |

| α-D-Threofuranose | Cyclic Hemiacetal | The anomeric hydroxyl group at C1 is trans to the CH₂OH group. |

| β-D-Threofuranose | Cyclic Hemiacetal | The anomeric hydroxyl group at C1 is cis to the CH₂OH group. libretexts.org |

| Hydrated Aldehyde | Gem-diol | The aldehyde group is hydrated to form a -CH(OH)₂ group. researchgate.net |

Rearrangement and Epimerization Reactions of Tetroses

Tetroses, including threose, undergo several intramolecular rearrangement and epimerization reactions, which are significant in both prebiotic chemistry and modern synthetic pathways. nih.gov These reactions often involve the migration of the carbonyl group along the carbon chain and the inversion of stereochemistry at a specific carbon atom.

One of the primary mechanisms for these transformations is the enediol rearrangement . nowgonggirlscollege.co.in Under basic or mild conditions, a proton can be abstracted from a carbon adjacent to the carbonyl group, forming an enediol intermediate. researchgate.netnowgonggirlscollege.co.in Reprotonation at different positions can lead to either carbonyl migration or epimerization. For instance, the interconversion of D-threose and its C2-epimer, D-erythrose, can proceed through an enediol intermediate, leading to an equilibrium mixture of both tetroses. researchgate.net

Studies using isotopically labeled D-tetroses have elucidated the complex network of reactions that occur. Carbonyl migration down the four-carbon chain of a tetrose can lead to a variety of structural isomers, including the corresponding ketose (erythrulose from erythrose or threose) and, through further migrations, even racemic mixtures. researchgate.netnih.gov

Enzymatic catalysis also plays a role in these transformations. The industrial enzyme D-xylose isomerase has been shown to catalyze the C-2 epimerization of various sugars, including tetroses. tandfonline.comtandfonline.com This enzyme facilitates the isomerization between aldoses and ketoses and can also promote the epimerization at the C-2 position. For example, it can interconvert threose and erythrose through an erythrulose (B1219606) intermediate. tandfonline.com Research has quantified the rate of C-2 epimer formation from D-erythrose, highlighting the efficiency of this enzymatic process. tandfonline.com

Table 2: Key Rearrangement and Epimerization Reactions of Tetroses This interactive table details the major intramolecular reactions that tetroses like threose undergo.

| Reaction Type | Mechanism | Key Intermediate | Products from D-Threose |

|---|---|---|---|

| Epimerization at C2 | Enolization/Reprotonation | Enediol researchgate.net | D-Erythrose researchgate.net |

| Carbonyl Migration (1,2) | Enolization/Reprotonation | Enediol researchgate.net | D-Erythrulose researchgate.net |

| Enzymatic Epimerization | Enzyme-catalyzed isomerization | Enzyme-bound intermediate | D-Erythrose (via Erythrulose) tandfonline.com |

Glycosylation Reactions and Associated Stereoselectivity

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry, essential for the synthesis of oligosaccharides, glycoconjugates, and nucleic acid analogs like Threose Nucleic Acid (TNA). researchgate.netwpmucdn.com The stereochemical outcome of glycosylation—whether the α or β anomer is formed—is of paramount importance and is notoriously difficult to control. researchgate.netfrontiersin.org

The stereoselectivity of a glycosylation reaction is highly dependent on a multitude of factors, including the nature of the glycosyl donor (the threofuranose derivative), the glycosyl acceptor (the alcohol), the promoter or catalyst, the solvent, and the temperature. researchgate.netrsc.org The reaction mechanism can lie anywhere on a spectrum between a unimolecular nucleophilic substitution (SN1), proceeding through a planar oxocarbenium ion intermediate, and a bimolecular nucleophilic substitution (SN2), which involves a direct backside attack. researchgate.net

Several strategies have been developed to achieve stereoselective glycosylation with threofuranose derivatives:

Catalyst Control: The use of specific catalysts can direct the stereochemical outcome. For instance, organocatalytic methods, such as the Hantzsch cyclocondensation using L-proline, have been employed for the asymmetric synthesis of C-nucleoside enantiomers of α-threofuranose with high diastereomeric excess (>95%). nih.govrsc.org Rhenium(V)-based catalysts have also been shown to be effective in promoting highly stereoselective glycosylations of furanoside derivatives. nih.gov

Neighboring Group Participation: Protective groups on the hydroxyls of the threofuranose ring can influence the stereoselectivity. An acyl group at the C-2 position can participate in the reaction, shielding one face of the molecule and typically leading to the formation of a 1,2-trans glycosidic bond.

Synthesis of TNA: The synthesis of α-L-threofuranosyl nucleic acid (TNA) relies on stereocontrolled glycosylation reactions. The Vorbrüggen-Hilbert-Johnson method is commonly used, where a protected threofuranose derivative reacts with a silylated nucleobase in the presence of a Lewis acid catalyst like TMSOTf or SnCl₄. wpmucdn.comescholarship.org

The reactivity of the glycosyl acceptor also plays a crucial, though sometimes overlooked, role in determining both the yield and the stereoselectivity of the glycosylation. rsc.org

Reactivity Profiles of Hydroxyl Groups

The β-D-threofuranose molecule possesses three hydroxyl groups (at positions C1, C2, and C3), each with a distinct chemical environment and reactivity. This differential reactivity is fundamental to the regioselective chemical modification of the sugar.

In general, the reactivity of hydroxyl groups in carbohydrates is governed by several factors:

Steric Hindrance: Less sterically hindered hydroxyl groups are typically more accessible to reagents and thus more reactive. In many sugars, primary hydroxyls are more reactive than secondary ones. researchgate.net

Electronic Effects: The electron-donating or -withdrawing nature of adjacent substituents can influence the nucleophilicity of a hydroxyl group.

Intramolecular Hydrogen Bonding: Hydrogen bonding can decrease the nucleophilicity of a hydroxyl group by involving its lone pair of electrons.

While specific kinetic data for the hydroxyl groups of β-D-threofuranose are not extensively detailed in the literature, principles can be drawn from studies on other sugars. For example, detailed kinetic analysis of the reaction of sucrose (B13894) with phenyl isocyanate revealed a clear hierarchy of reactivity among its eight hydroxyl groups, with the primary hydroxyls being the most reactive. rsc.org

This differential reactivity is exploited in synthetic chemistry. To achieve specific modifications, chemists use protecting groups to temporarily block the more reactive hydroxyls, allowing reactions to occur at a less reactive, desired position. In the synthesis of TNA and its derivatives, regioselective protection of the threose hydroxyls is a critical step. capes.gov.br For example, a common strategy involves the selective protection of the C2 and C3 hydroxyl groups to allow for modification at the anomeric center or vice-versa. escholarship.orgcapes.gov.br The ability to selectively activate a specific hydroxyl group for covalent coupling is a key technique in creating functionalized carbohydrate molecules. spherotech.com

Table 3: General Reactivity of Hydroxyl Groups in Carbohydrates This interactive table outlines the factors influencing the reactivity of hydroxyl groups.

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Position | Primary (-CH₂OH) > Secondary (>CHOH) | Primary hydroxyls are generally more reactive due to less steric hindrance. researchgate.net |

| Steric Accessibility | Less hindered OH groups are more reactive. | An equatorial OH is often more reactive than an axial one in a pyranose ring. |

| Electronic Effects | Inductive and resonance effects from neighboring groups alter nucleophilicity. | Electron-withdrawing groups can decrease reactivity. |

| Hydrogen Bonding | Intramolecular H-bonds can reduce the availability and nucleophilicity of an OH group. | A hydroxyl group acting as a hydrogen bond donor is less nucleophilic. |

Investigations of Reaction Intermediates

Understanding the mechanisms of reactions involving β-D-threofuranose requires the detection and characterization of transient reaction intermediates. However, these species are often highly reactive, short-lived, and present in low concentrations, making their direct observation a significant challenge. researchgate.net

In glycosylation reactions, the central intermediate is often considered to be a glycosyl cation (an oxocarbenium ion). researchgate.net This species is highly electrophilic and reacts with the nucleophilic glycosyl acceptor. The geometry of this cation and its lifetime heavily influence the stereochemical outcome of the reaction.

Modern analytical techniques have provided new insights into these elusive intermediates. Exchange NMR spectroscopy , including methods like Chemical Exchange Saturation Transfer (CEST), has been instrumental in detecting and structurally characterizing low-abundance intermediates that are in rapid equilibrium with more stable, observable species. researchgate.net This is particularly relevant under the Curtin–Hammett principle, where a minor, but more reactive, intermediate may be responsible for the majority of the product formed. researchgate.net Through these advanced NMR methods, species such as β-glycosyl triflates and glycosyl dioxanium ions have been identified as key intermediates in certain glycosylation pathways. researchgate.net

In other reaction types, different intermediates are involved. For example, radical reactions involving carbohydrate derivatives can proceed through carbon-centered radical intermediates . csic.es Studies have shown the formation of C4-radical intermediates from pentodialdo-furanose derivatives under specific conditions. csic.es Furthermore, investigations into the nonenzymatic polymerization of TNA have identified imidazolium-bridged dinucleotide intermediates as crucial for the chain extension process. The rate of formation and reactivity of these intermediates directly impacts the efficiency of the polymerization. iupui.edu

The ongoing development of sophisticated analytical and computational methods continues to shed light on the transient species that govern the reactivity and mechanistic pathways of β-D-threofuranose and other carbohydrates.

Structural and Functional Studies of Threofuranosyl Containing Oligonucleotides

Threofuranosyl Nucleic Acids (TNAs) as Xeno Nucleic Acid (XNA) Analogues

Threose Nucleic Acid (TNA) is classified as a xeno nucleic acid (XNA), a synthetic nucleic acid analogue with a backbone structure distinct from the naturally occurring DNA and RNA. oup.comnih.govwikipedia.org The defining feature of TNA is its backbone composed of α-L-threofuranosyl nucleotide units linked by 3' to 2' phosphodiester bonds. biosyn.comencyclopedia.pubnih.gov This is a significant departure from the 3' to 5' phosphodiester linkages that characterize the backbones of DNA and RNA. researchgate.netsavemyexams.com Despite this structural difference, which results in a shorter repeating unit of five covalent bonds compared to the six in natural nucleic acids, TNA demonstrates remarkable functional capabilities. nih.govchinesechemsoc.org

The synthesis of TNA monomers and their subsequent polymerization into oligonucleotides are critical for their study. The production of TNA phosphoramidite (B1245037) monomers, including those for adenine (B156593), cytosine, guanine (B1146940), thymine (B56734), and diaminopurine, has been established. wpmucdn.com A common synthetic route starts from L-ascorbic acid to produce the protected threofuranosyl sugar, which is then glycosylated to form the nucleosides. wpmucdn.com These nucleosides are further converted into phosphoramidite monomers suitable for solid-phase synthesis on a standard DNA synthesizer. wpmucdn.com

In addition to chemical synthesis, enzymatic methods have been developed. Engineered DNA polymerases, such as variants of Thermococcus kodakarensis (Kod) and Therminator DNA polymerase, have been shown to be capable of synthesizing TNA on a DNA template. wikipedia.orgbiosyn.comacs.org This enzymatic synthesis is a key step towards the in vitro selection and evolution of functional TNA molecules. acs.orgacs.org Researchers have also explored various polymerization techniques, including conventional radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization for creating nucleobase-containing polymers. mdpi.com

A key characteristic of TNA is its ability to form stable duplexes through Watson-Crick base pairing. TNA can self-pair to form TNA:TNA duplexes and, importantly, can cross-pair with complementary strands of both DNA and RNA. researchgate.netresearchgate.netacs.org This capacity for informational pairing with natural nucleic acids is a rare property among XNAs and suggests that TNA could have potentially exchanged genetic information with RNA, a crucial aspect for considering its role in prebiotic evolution. acs.orgnih.gov The formation of these duplexes occurs in an antiparallel strand orientation, similar to natural nucleic acids. nih.govresearchgate.net

The ability to hybridize with DNA and RNA makes TNA a valuable tool for various applications. For instance, TNA oligonucleotides have been investigated as antisense agents to suppress gene expression in living cells. biosyn.com Furthermore, the stability of TNA in harsh biological conditions, due to its resistance to nuclease degradation, makes it a candidate for diagnostic and therapeutic applications. researchgate.net

The stability of TNA-containing duplexes has been a subject of detailed investigation. The hybridization strength of TNA duplexes is comparable to that of the corresponding DNA or RNA duplexes. encyclopedia.pubnih.gov However, studies have shown that TNA:RNA duplexes are generally more stable than TNA:DNA duplexes. wisc.edu

Several factors influence the stability of these hybrid duplexes. The purine (B94841)/pyrimidine ratio in the sequence has a strong effect on the thermodynamic properties of TNA/DNA hybrids, a characteristic also observed in RNA/DNA hybrids. researchgate.net Specifically, a higher purine content in the TNA strand significantly increases the thermal stability (Tm) of TNA:DNA duplexes. nsf.gov For example, 8-base pair TNA:DNA duplexes with 75% purine content exhibit significantly higher Tm values compared to those with 25% or 50% purine content. nsf.gov

The table below summarizes the melting temperatures (Tm) for various duplexes, illustrating the comparative stability.

| Duplex Type | Sequence (8 bp, 50% GC) | Purine Content | Tm (°C) |

| TNA:DNA | 75% Purine | 75% | 36.1 |

| TNA:DNA | 75% Purine | 75% | 35.0 |

| TNA:DNA | 50% Purine | 50% | 20.0 |

| TNA:DNA | 25% Purine | 25% | 20.3 |

| TNA:DNA | 25% Purine | 25% | 22.8 |

| L-aTNA/DNA | --- | --- | Comparable to DNA/DNA |

| L-aTNA/RNA | --- | --- | Higher than RNA/RNA |

Data compiled from multiple studies. nsf.govrsc.org Note: "---" indicates that the specific sequence or purine content was not detailed in the source.

Structural studies have provided significant insights into the conformation of TNA oligomers. In TNA:TNA duplexes, the threose sugars consistently adopt a C4'-exo pucker. nsf.govresearchgate.net This conformation is also observed when a TNA nucleotide is incorporated into a B-form DNA duplex. nih.gov The 2'- and 3'-substituents of the threose sugar assume a quasi-diaxial orientation. nih.govnsf.gov

Circular dichroism (CD) spectroscopy indicates that TNA:DNA duplexes tend to adopt an A-form helical geometry, similar to RNA:RNA duplexes, especially when the TNA strand has a moderate to high purine content. researchgate.netnsf.govresearchgate.net However, when the purine content is low, the TNA:DNA duplex may adopt a unique conformation that appears to be a hybrid of A- and B-forms. nsf.gov NMR studies have revealed that the TNA backbone is relatively rigid, which forces its partner DNA or RNA strand to adapt to its conformational constraints. researchgate.netresearchgate.net This rigidity and the resulting A-like geometry are thought to be key factors in the differential stability of TNA hybrids. researchgate.net

Investigations into TNA Backbone Linkages (e.g., 3′→2′ Phosphodiester Bonds)

The backbone of TNA is characterized by its unique 3'→2' phosphodiester linkages, which connect the α-L-threofuranose sugar units. biosyn.comencyclopedia.pubnih.gov This vicinal connectivity is a fundamental distinction from the 3'→5' linkages found in DNA and RNA. researchgate.netsavemyexams.com The TNA backbone has one fewer covalent bond in its repeating unit compared to natural nucleic acids, resulting in a more compact structure. nih.govchinesechemsoc.org

The 3'→2' linkage also imparts significant chemical properties to TNA. For instance, TNA is considerably more resistant to acid-mediated degradation than DNA and RNA. oup.com Studies have shown that under acidic conditions, strand cleavage in TNA occurs via β-elimination of the 2'-phosphodiester linkage, rather than the 3'-phosphodiester linkage as seen in DNA. nih.gov This enhanced stability is attributed to the position of the 2'-phosphodiester group, which destabilizes the formation of the oxocarbenium intermediate necessary for depurination and subsequent strand cleavage. oup.comnih.gov

Role in Understanding Nucleic Acid Structure and Evolution

The study of TNA provides valuable insights into the fundamental principles of nucleic acid structure and the potential evolutionary pathways of genetic polymers. biosyn.com The fact that a molecule as simple as TNA, with its four-carbon sugar and altered backbone, can form stable and specific duplexes with itself and with natural nucleic acids challenges the notion that the five-carbon ribose of RNA is the only possible sugar for a genetic molecule. researchgate.net

TNA's ability to cross-pair with RNA makes it a plausible candidate for a progenitor or an evolutionary competitor to RNA in a prebiotic "RNA world". acs.org Its simpler structure and the potential for its components to be synthesized under prebiotic conditions lend support to this hypothesis. researchgate.net The study of TNA and other XNAs allows scientists to explore the chemical space of possible genetic materials, helping to understand why nature may have selected RNA and DNA for the roles they play in biology. scielo.org.mx

By providing a working model of a functional alternative genetic system, TNA research helps to delineate the minimal structural requirements for a molecule to store and transfer genetic information. The development of TNA aptamers and enzymes through in vitro selection further demonstrates that TNA is not only a structural analogue but also has the potential for functional complexity, including ligand binding and catalysis. acs.org These findings are crucial for the field of synthetic biology, which aims to create artificial biological systems with novel functions. nih.gov

β D Threofuranose As a Chiral Synthon in Organic Synthesis

Application in Stereoselective Organic Transformations

The core principle of using chiral synthons like β-D-threofuranose is to control the stereochemical outcome of a chemical reaction. Stereoselective reactions are those that preferentially yield one stereoisomer over others. numberanalytics.com This control is paramount in medicinal chemistry, where different enantiomers or diastereomers of a drug can have vastly different biological activities. researchgate.net

β-D-Threofuranose and its derivatives can be employed as chiral auxiliaries or chiral templates . A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a stereoselective reaction. numberanalytics.comwikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered. wikipedia.org When a derivative of threofuranose is used as the substrate itself, its existing chiral centers can influence the stereochemistry of newly formed centers in a process known as substrate control.

The rigid furanose ring of β-D-threofuranose holds its hydroxyl groups in a fixed spatial arrangement. This predictable geometry can be exploited to direct the approach of reagents to a reactive site from a less sterically hindered face, leading to high diastereoselectivity in reactions such as:

Aldol (B89426) Additions: The formation of β-hydroxy carbonyl compounds.

Michael Additions: The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Cycloadditions (e.g., Diels-Alder): The formation of cyclic compounds. numberanalytics.com

Nucleophilic Additions to Carbonyl Groups: Creating new stereocenters at the carbonyl carbon.

For these transformations, the hydroxyl groups of threofuranose are often protected to prevent unwanted side reactions and to modulate the steric and electronic properties of the synthon. The choice of protecting groups is critical for achieving the desired stereochemical control.

Table 1: Key Stereoselective Reactions Influenced by Chiral Auxiliaries

| Reaction Type | Description | Role of Chiral Auxiliary/Template |

| Asymmetric Alkylation | Formation of a new C-C bond by adding an alkyl group to a carbanion (enolate). | The auxiliary creates a chiral environment, forcing the incoming electrophile (alkyl halide) to attack from a specific face of the enolate. |

| Asymmetric Aldol Reaction | Reaction between an enolate and an aldehyde or ketone to form a β-hydroxy carbonyl compound. | The auxiliary controls the geometry of the enolate and shields one face, dictating the stereochemistry of the two new chiral centers formed. wikipedia.org |

| Asymmetric Diels-Alder | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. | When attached to the dienophile, the auxiliary blocks one face, leading to the preferential formation of one diastereomeric product. numberanalytics.com |

Synthesis of Bioactive Molecules and Natural Product Analogues

The well-defined stereochemistry of β-D-threofuranose makes it an excellent starting material for the total synthesis of bioactive molecules and analogues of natural products. rroij.com A significant application is in the synthesis of nucleoside analogues, which are core components of many antiviral and anticancer drugs. rsc.org Threose is the sugar component of Threose Nucleic Acid (TNA), a synthetic genetic polymer that is being studied in the context of the origin of life.

Researchers have developed synthetic routes to various α-L-threofuranosyl nucleosides, which are enantiomers of the derivatives of D-threofuranose. For example, a scalable synthesis for a phosphonomethoxydeoxythreosyl adenine (B156593) (PMDTA) prodrug, a potent anti-hepatitis B virus (HBV) agent, has been developed starting from L-threose precursors. kuleuven.be This synthesis highlights the utility of threose as a chiral building block for complex drug candidates. The key steps often involve the regioselective protection of the sugar's hydroxyl groups, followed by coupling with a nucleobase (e.g., adenine, thymine) and subsequent modifications. acs.orgacs.orgcapes.gov.br

For instance, the synthesis of a series of α-L-2'-deoxythreofuranosyl nucleosides containing adenine, thymine (B56734), cytosine, and uracil (B121893) has been described. researchgate.net The process started from 1,2-O-isopropylidene-α-L-threose and involved key steps like Vorbrüggen glycosylation to couple the sugar and the base, followed by a Barton-McCombie deoxygenation to remove the 2'-hydroxyl group. researchgate.net Although these specific analogues were found to be inactive against a panel of viruses, the synthetic strategies developed are valuable and demonstrate the accessibility of these complex molecules from a threose starting point. researchgate.net

Table 2: Examples of Threose-Derived Nucleoside Analogues and Their Synthetic Precursors

| Precursor | Target Analogue Class | Key Synthetic Steps | Biological Target Area |

| 1,2-O-isopropylidene-α-L-threose | α-L-2'-deoxythreofuranosyl nucleosides (A, T, C, U) | Vorbrüggen coupling, Barton-McCombie deoxygenation. researchgate.net | Antiviral. researchgate.net |

| L-arabitol or L-diethyl tartrate | 2'-deoxy-α-L-threofuranosyl phosphonate (B1237965) nucleosides | Generation of 2-O-methyl-L-threofuranose, nucleobase incorporation. kuleuven.be | Anti-HBV. kuleuven.be |

| Protected L-threose | 2'-deoxy-2'-fluoro and 3'-C-ethynyl L-threose phosphonates | Functionalization of 2-O-benzoyl-L-threonolactone. acs.org | Antiviral. acs.org |

Development of Novel Carbohydrate-Based Scaffolds

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups can be attached to create a library of compounds for biological screening. mdpi.com Carbohydrates are increasingly recognized as excellent scaffolds because their rigid cyclic structure and multiple stereocenters allow for the precise three-dimensional presentation of substituents. tandfonline.comresearchgate.net This is crucial for optimizing interactions with biological targets like enzymes and receptors. enamine.net

β-D-Threofuranose, as a C4 sugar, offers a unique and less explored scaffold compared to the more common hexopyranoses (like glucose). tandfonline.com Its furanose ring provides a compact and rigid framework. The four hydroxyl groups can be selectively functionalized to introduce "points of diversity," allowing chemists to build libraries of compounds where different chemical groups are projected in specific spatial orientations. tandfonline.com This approach, known as biology-oriented synthesis or diversity-oriented synthesis, uses the carbohydrate scaffold to explore chemical space and discover new bioactive molecules. researchgate.net

The development of scaffolds from threofuranose involves:

Orthogonal Protection: Using different protecting groups for each hydroxyl group that can be removed selectively without affecting the others.

Functionalization: Attaching various pharmacophores (active groups) or building blocks to the deprotected hydroxyls.

Conformational Locking: Introducing bicyclic or spirocyclic elements to further rigidify the scaffold and present substituents in a more defined conformation. researchgate.net

These threose-based scaffolds can be used to mimic peptide turns or to present functional groups in novel ways that are not accessible with other common scaffolds. tandfonline.com

Table 3: Comparison of Carbohydrate Scaffolds

| Scaffold Source | Ring Size | Number of Stereocenters | Key Features |

| Glucose | 6 (Pyranose) | 5 | Abundant, well-established chemistry, multiple points for diversification. tandfonline.com |

| Ribose | 5 (Furanose) | 4 | Core of natural nucleic acids, flexible furanose ring. |

| Threose | 5 (Furanose) | 3 | Compact C4 scaffold, unique stereochemical arrangement, less explored for library synthesis. |

| Quinic Acid | 6 (Cyclohexane) | 4 | Carbocyclic (non-sugar) scaffold from the chiral pool, used in the synthesis of Tamiflu®. buchler-gmbh.com |

Contributions to Chiral Pool Chemistry

Chiral pool synthesis is a strategy that utilizes abundant, enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.com The chiral pool includes compounds like amino acids, terpenes, and carbohydrates. wikipedia.orgdiva-portal.org By starting with a molecule that already possesses the correct stereochemistry at one or more centers, chemists can significantly shorten and improve the efficiency of a total synthesis. buchler-gmbh.com

While larger carbohydrates like glucose are common members of the chiral pool, smaller C3 and C4 sugars are considered by some to be ideal synthons due to their high functionality and compact size. researchgate.net β-D-Threofuranose, as a C4 tetrose, is a valuable contributor to this pool. wikipedia.org Its importance lies in its ability to serve as a versatile four-carbon building block containing three defined stereocenters.

Its contributions include:

Providing a C4 Chiral Building Block: It is a source for synthetic targets that contain a four-carbon chain with specific stereochemistry.

Access to Both Enantiomers: While D-threose is naturally occurring, L-threose can be synthesized, for instance from L-ascorbic acid (Vitamin C), giving access to both enantiomeric series for synthesis. kuleuven.be This is a significant advantage, as often only one enantiomer of a natural product is readily available. diva-portal.org

Foundation for Unnatural Molecules: It serves as the starting point for unnatural molecules like TNA or nucleoside analogues with therapeutic potential. acs.org

The use of β-D-threofuranose and other tetroses from the chiral pool is a powerful approach in modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecules that are important in medicine and materials science. numberanalytics.com

Prebiotic Chemistry and the Role of Threofuranose

Theoretical Models for the Origin of Life and Early Nucleic Acid Forms

The origin of life is thought to have begun with the formation of simple organic "building blocks" from inorganic molecules, a concept supported by the famous Miller-Urey experiment. khanacademy.org Scientific hypotheses about how life emerged from these building blocks are broadly categorized into "genes-first" and "metabolism-first" models. khanacademy.orgamericanscientist.org The "genes-first" hypothesis posits that self-replicating nucleic acids were the first form of life, with metabolic systems evolving later. khanacademy.org

Within this framework, the "RNA world" hypothesis has been a leading contender, suggesting that RNA, capable of both storing genetic information and catalyzing chemical reactions, was the primary polymer of early life. harvard.eduevolutionnews.orgscitechdaily.com However, the prebiotic synthesis of ribose, the sugar component of RNA, is fraught with difficulties, including its instability and the low yields from plausible prebiotic reactions like the formose reaction. acs.orgtandfonline.comnih.gov This has prompted scientists to consider a "pre-RNA world" where a simpler genetic material existed before RNA. harvard.edulabxchange.org

Threose nucleic acid (TNA) has emerged as a significant candidate in these "pre-RNA world" scenarios. harvard.edutandfonline.comlabxchange.org TNA is structurally simpler than RNA, with a backbone composed of repeating threofuranose units linked by phosphodiester bonds. oup.com The chemical simplicity of threose, a four-carbon sugar, compared to the five-carbon ribose, suggests that its prebiotic synthesis could have been more straightforward. oup.comiu.edu Theoretical models propose that threose could be generated from the reaction of two molecules of glycolaldehyde (B1209225), a plausible prebiotic molecule. iu.eduiu.edu This is a simpler pathway than the proposed synthesis of ribose, which requires the sequential reaction of glycolaldehyde and glyceraldehyde. iu.eduiu.edu

Self-Assembly and Polymerization Processes under Plausible Prebiotic Conditions

For any potential genetic polymer to be considered a viable candidate for the origin of life, it must be capable of self-assembly and polymerization under conditions thought to have existed on the early Earth. This involves the linking of individual monomers (nucleotides) into longer chains.

Research has shown that TNA is capable of forming stable double-helical structures through Watson-Crick base pairing, both with itself and with complementary strands of DNA and RNA. oup.comiu.eduresearchgate.net This ability to exchange genetic information with RNA is a crucial property, as it provides a plausible pathway for a transition from a TNA-based genetic system to the RNA world. harvard.edu

The polymerization of TNA monomers under prebiotic conditions is an active area of research. Studies have explored non-enzymatic, template-directed ligation, where short TNA oligomers can be joined together on a complementary template strand. While these reactions have been demonstrated, they are generally less efficient than the corresponding reactions with RNA. iu.edu For instance, the formation of the imidazolium-bridged intermediate, a key step in some non-enzymatic polymerization pathways, is slower for TNA nucleotides compared to ribonucleotides. iu.edu

Despite these challenges, the ability of TNA to self-assemble into ordered structures is a significant point in its favor. researchgate.netgoogle.comresearchgate.netgoogle.comresearchgate.net The self-assembly of informational polymers is considered a critical step in the emergence of complexity from simple prebiotic building blocks. aps.orgbiorxiv.org Geothermal environments, with their cycles of hydration and dehydration and the presence of mineral surfaces like clays, are considered plausible settings for such processes. researchgate.netnih.govnih.gov These environments could have concentrated the necessary organic compounds and provided catalytic surfaces to facilitate polymerization. nih.govnih.gov

Comparative Studies with Other Prebiotic Sugars, including Ribose and Erythrose

The plausibility of threofuranose as a prebiotic sugar is strengthened by comparative studies with other simple sugars, most notably ribose and its four-carbon stereoisomer, erythrose.

Threose vs. Ribose:

| Feature | Threose | Ribose |

| Chemical Simplicity | Simpler four-carbon sugar. oup.comiu.edu | More complex five-carbon sugar. acs.org |

| Prebiotic Synthesis | Potentially higher yields from simpler precursors like glycolaldehyde. oup.comiu.edu | Low yields and instability in prebiotic reactions. acs.orgtandfonline.com |

| Stability | Generally more stable. | More reactive and degrades more rapidly. acs.org |

| Polymerization | Forms stable TNA duplexes and can cross-pair with RNA and DNA. oup.comiu.edu | RNA duplexes are the basis of the "RNA world" hypothesis. harvard.edu |

As highlighted in the table, threose holds several advantages over ribose in a prebiotic context. Its simpler structure and potentially more efficient synthesis make it a more likely candidate to have been abundant on the early Earth. oup.comiu.edu Furthermore, ribose is known to be relatively unstable, readily undergoing degradation, whereas threose is more robust. acs.org

Threose vs. Erythrose:

Erythrose is the other four-carbon aldose sugar and a diastereomer of threose. Studies on the behavior of erythrose and threose under plausible prebiotic conditions have shown that they can interconvert through a series of carbonyl migrations and epimerizations. researchgate.net In aqueous environments, both erythrose and threose exist as an equilibrium mixture of their open-chain and furanose forms. researchgate.net

Research has demonstrated the selective prebiotic synthesis of α-threofuranosyl cytidine (B196190), a component of TNA. capes.gov.brd-nb.infonih.gov This synthesis is significant because it shows a pathway to a specific TNA building block from plausible prebiotic precursors. Furthermore, photochemical processes have been identified that can selectively favor the formation of TNA cytidine over its erythro counterpart. capes.gov.brd-nb.infonih.gov This selectivity is crucial, as a functioning genetic system likely requires a high degree of chemical homogeneity.

Implications for the "RNA World" Hypothesis and Potential "TNA World" Scenarios

The investigation into threofuranose and TNA has significant implications for the prevailing "RNA World" hypothesis. harvard.eduevolutionnews.orgscitechdaily.com The challenges associated with the prebiotic synthesis and stability of ribose have led many to question whether RNA could have been the first genetic polymer. harvard.edutandfonline.comnih.gov

The "TNA World" is a proposed scenario where TNA, being simpler and more stable, served as the initial genetic material. harvard.eduevolutionnews.orglabxchange.orgnih.gov In this model, life would have originated and evolved based on TNA's ability to store information and potentially catalyze reactions. The ability of TNA to form stable duplexes with RNA provides a plausible mechanism for a "genetic takeover," where the information stored in TNA could have been transferred to RNA as the synthesis of ribonucleotides became more efficient. harvard.eduuni-koeln.de

Recent research also suggests the possibility of a "mixed" or "chimeric" world, where different types of nucleic acids, including TNA and RNA, coexisted. nasa.gov Experiments have shown that chimeric TNA-RNA molecules can act as templates for the synthesis of homogeneous strands of both TNA and RNA. nasa.gov This suggests that a heterogeneous mixture of primordial nucleotides could have eventually sorted into the more uniform systems we see in modern biology. iu.edu

The demonstration that TNA can be evolved in vitro to perform specific functions, such as binding to a target molecule with high affinity and specificity, lends further support to its potential as a primordial genetic polymer. nih.gov This shows that TNA is not just a structural analogue of RNA but also has the potential for functional complexity. researchgate.netnih.gov

Enantioselective and Diastereoselective Processes in Threofuranose Formation within Prebiotic Contexts

A fundamental property of the molecules of life is their homochirality – the exclusive use of one of two mirror-image forms (enantiomers). For instance, biological sugars are predominantly of the D-configuration. The origin of this homochirality is a major unsolved question in prebiotic chemistry. researchgate.netnih.govmdpi.com

For threofuranose to be a viable prebiotic sugar, there must have been mechanisms for the selective synthesis of one enantiomer (e.g., D-threose) over the other (L-threose). Research in this area has explored the role of chiral catalysts, such as amino acids and peptides, in influencing the stereochemical outcome of sugar synthesis. rsc.orgrsc.org

Studies have shown that enantioenriched di- and tripeptides can catalyze the enantioselective formation of tetrose sugars. rsc.org For example, peptides containing the amino acid proline have been shown to favor the formation of D-sugars. rsc.org This suggests a synergistic relationship between the emergence of homochirality in amino acids and sugars. rsc.orgrsc.org Chiral sugars, in turn, can mediate the enantioselective synthesis of amino acid precursors. researchgate.netnih.govacs.org

Diastereoselective processes are also crucial for producing a chemically homogeneous genetic polymer. Recent work has demonstrated a high-yielding, stereo-, and regio-selective prebiotic synthesis of threocytidine, a key component of TNA. capes.gov.brd-nb.infonih.govnih.gov Significantly, in this synthetic pathway, phosphate (B84403) plays a role in resolving the diastereomers, leading to the spontaneous purification of the genetically relevant threo-isomer. nih.gov Such selective processes are vital for overcoming the "huge chemical complications" that would arise from unselective reactions in a prebiotic soup. ucl.ac.uk

Q & A

What are the key challenges in synthesizing beta-D-Threofuranose with high stereochemical purity?

Type: Advanced

Answer:

Synthesizing this compound requires precise control over stereochemistry to avoid undesired diastereomers. Common methods include:

- Chemical glycosylation : Use of thioglycoside donors with stereoselective promoters like NIS/TfOH to favor β-anomer formation .

- Enzymatic synthesis : Leveraging glycosyltransferases (e.g., Leloir enzymes) for stereospecific glycosidic bond formation, though substrate specificity may limit yield .

- Validation : Post-synthesis purity is assessed via -NMR (anomeric proton signals at δ 5.1–5.4 ppm for β-configuration) and chiral HPLC with polarimetric detection .

Data Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent polarity variations or catalyst degradation. Replicating conditions with strict anhydrous protocols and inert atmospheres is critical .